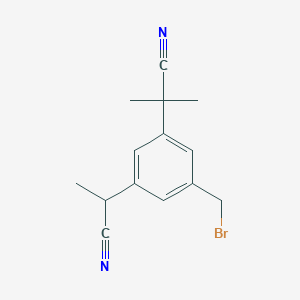
Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester is a complex organic compound that serves as an intermediate in the synthesis of various pharmaceuticals, including antibiotics like fosfomycin. This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, phosphates, and carbamates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester typically involves multiple steps. One common method includes the reaction of benzyl trichloroacetimidate with a suitable precursor under mild activation conditions, such as using 10 mol% BF3·OEt2 in dichloromethane at 0°C . This reaction may require further purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as palladium-catalyzed C-H acyloxylation under 1 atm of oxygen, which demonstrates good functional group tolerance and high yields . This method is advantageous for large-scale synthesis due to its atom-economic and efficient nature.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or OsO4.
Reduction: Employing reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: KMnO4, OsO4, CrO3.
Reducing Agents: LiAlH4, NaBH4, H2/Ni.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Serves as a precursor in the synthesis of antibiotics like fosfomycin, which has broad-spectrum antibacterial activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in fosfomycin synthesis, it contributes to the inhibition of bacterial cell wall synthesis by targeting the enzyme MurA. This inhibition disrupts the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Esters: Compounds like benzyl acetate and benzyl benzoate share structural similarities but differ in their functional groups and applications.
Phosphoryl Compounds: Similar compounds include phosphoryl chloride and phosphoryl trichloride, which are used in different chemical reactions and industrial applications.
Uniqueness
Benzyl (5-(((Bis(benzyloxy)phosphoryl)oxy)methyl)-2-phenyl-1,3-dioxan-5-yl)carbamic Acid Ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in pharmaceutical synthesis.
Eigenschaften
Molekularformel |
C33H34NO8P |
|---|---|
Molekulargewicht |
603.6 g/mol |
IUPAC-Name |
benzyl N-[5-[bis(phenylmethoxy)phosphoryloxymethyl]-2-phenyl-1,3-dioxan-5-yl]carbamate |
InChI |
InChI=1S/C33H34NO8P/c35-32(37-21-27-13-5-1-6-14-27)34-33(24-38-31(39-25-33)30-19-11-4-12-20-30)26-42-43(36,40-22-28-15-7-2-8-16-28)41-23-29-17-9-3-10-18-29/h1-20,31H,21-26H2,(H,34,35) |
InChI-Schlüssel |
SKHBFYLWGOUOTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC(O1)C2=CC=CC=C2)(COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


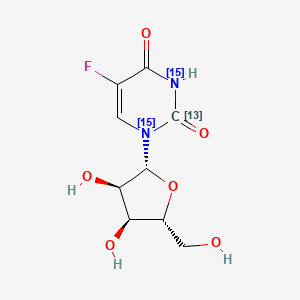
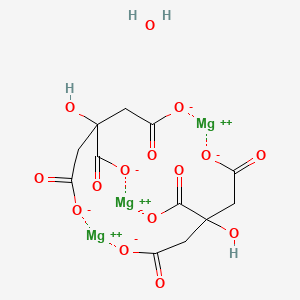


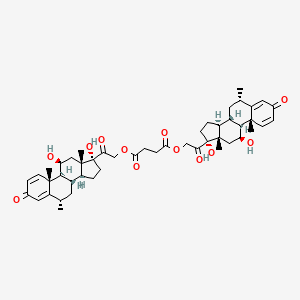
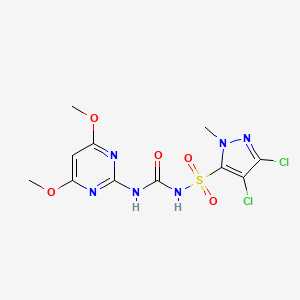
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
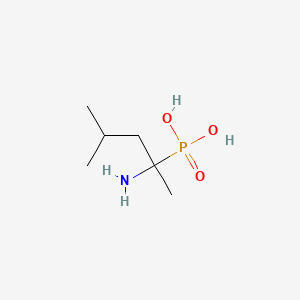
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
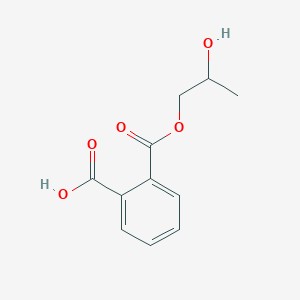
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)
